4-Decene, 2,2-dimethyl-, (Z)-
Description
Significance of Alkenes in Contemporary Organic Chemistry
Alkenes are a fundamental class of hydrocarbons characterized by at least one carbon-carbon double bond. numberanalytics.com This structural feature makes them unsaturated and significantly more reactive than their alkane counterparts. chemicals.co.ukwou.edu The versatility of alkenes in undergoing a wide array of chemical reactions, most notably addition reactions, positions them as crucial starting materials and intermediates in organic synthesis. numberanalytics.comwou.edu Their applications are extensive, ranging from the production of polymers like polyethylene (B3416737) and polypropylene (B1209903) to the synthesis of pharmaceuticals, detergents, and agrochemicals. numberanalytics.comquora.combyjus.com
In the chemical industry, alkenes such as ethene, propene, and 1,3-butadiene (B125203) are of paramount importance, serving as foundational building blocks for a vast number of consumer and industrial products. byjus.com They are typically produced by the cracking of alkanes from crude oil. byjus.com The presence of the double bond not only imparts reactivity but also introduces the possibility of stereoisomerism, leading to molecules with the same connectivity but different spatial arrangements of atoms. numberanalytics.com
The Unique Challenges and Research Focus on Z-Alkenes
The carbon-carbon double bond in alkenes is rigid, preventing free rotation and giving rise to geometric isomers known as E (entgegen) and Z (zusammen) isomers. nih.gov Z-alkenes, where the highest priority substituents are on the same side of the double bond, are often the thermodynamically less stable isomer compared to their E-counterparts. nih.govnus.edu.sg This inherent instability presents a significant challenge in their selective synthesis. nih.govnus.edu.sgacs.orgnih.gov
Achieving high stereoselectivity to produce pure Z-alkenes is a major goal in modern organic synthesis, as the biological activity and physical properties of molecules can be highly dependent on their stereochemistry. nih.govrsc.org Consequently, a great deal of research is focused on developing novel catalytic methods that can overcome the thermodynamic preference for the E-isomer and provide efficient, diastereopure access to Z-alkenes. nih.govnus.edu.sg These methods often involve transition metal catalysis, with recent efforts exploring the use of earth-abundant and less toxic metals like iron to enhance the sustainability of these processes. nus.edu.sg The development of such stereoselective transformations is critical for accessing complex molecular architectures found in natural products and pharmaceuticals. rsc.org
Specific Context of Branched Alkenes: 4-Decene, 2,2-dimethyl-, (Z)-
Branched alkenes, a sub-class of alkenes, are hydrocarbons containing a carbon-carbon double bond and at least one branch point in their carbon chain. The presence of branching can significantly influence the physical and chemical properties of the molecule. For instance, bulky substituents near the double bond, such as a tert-butyl group, can impact the reactivity and stereoselectivity of reactions. rsc.org
4-Decene, 2,2-dimethyl-, (Z)- is a specific example of a branched Z-alkene. Its systematic IUPAC name is (Z)-2,2-dimethyldec-4-ene. nih.gov This compound has a molecular formula of C12H24 and a molecular weight of 168.32 g/mol . nih.gov The structure consists of a ten-carbon chain with a double bond at the fourth carbon and two methyl groups attached to the second carbon. The "(Z)-" designation indicates that the alkyl groups on either side of the double bond are oriented on the same side.
Limited specific research is publicly available for 4-Decene, 2,2-dimethyl-, (Z)-. However, it has been identified as a volatile compound in some commercial cat food attractants. mdpi.com The study of such branched alkenes contributes to the broader understanding of structure-property relationships and the development of selective synthetic methodologies in organic chemistry. nih.govacs.org
Chemical and Physical Properties of 4-Decene, 2,2-dimethyl-, (Z)-
| Property | Value | Source |
| Molecular Formula | C12H24 | nih.gov |
| Molecular Weight | 168.32 g/mol | nih.gov |
| IUPAC Name | (Z)-2,2-dimethyldec-4-ene | nih.gov |
| CAS Number | 55499-03-1 | biomall.in |
| Physical Description | Colorless liquid | lookchem.com |
| Monoisotopic Mass | 168.187800766 Da | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9- |
InChI Key |
HQDWNPKZYKUYFJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(C)(C)C |
Canonical SMILES |
CCCCCC=CCC(C)(C)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 4 Decene, 2,2 Dimethyl , Z
General Reaction Pathways of Alkenes
Like other alkenes, 4-Decene, 2,2-dimethyl-, (Z)- is expected to undergo three primary types of reactions: electrophilic additions, radical reactions, and cycloadditions.
Electrophilic addition is the hallmark reaction of alkenes. studymind.co.uk The process is initiated by the attack of the π electrons of the double bond on an electrophile (E⁺), forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻). libretexts.org
The regioselectivity of these additions to unsymmetrical alkenes is typically governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This rule is a consequence of the preference for forming the more stable carbocation intermediate. libretexts.orgpressbooks.pub In the case of 4-Decene, 2,2-dimethyl-, (Z)-, the two carbons of the double bond (C4 and C5) are secondary. However, the formation of a carbocation at C5 would be more stable due to the electron-donating inductive effect of the adjacent pentyl group, compared to the carbocation at C4, which is adjacent to the sterically bulky and less inductively donating neopentyl group.
A key feature of many electrophilic additions is the formation of a bridged intermediate, such as a bromonium ion in halogenation, which influences the stereochemical outcome. ucsb.edumasterorganicchemistry.com
Table 1: Predicted Electrophilic Addition Reactions
| Reaction | Reagents | Expected Major Product | Mechanism Notes |
|---|---|---|---|
| Hydrohalogenation | H-Br | 5-Bromo-2,2-dimethyldecane | Proceeds via the more stable C5 carbocation intermediate (Markovnikov's rule). libretexts.org |
| Halogenation | Br2 | (4R,5S)- and (4S,5R)-4,5-Dibromo-2,2-dimethyldecane | Involves a cyclic bromonium ion intermediate, leading to anti-addition. masterorganicchemistry.commakingmolecules.com |
| Hydration (Acid-Catalyzed) | H2O, H2SO4 | 2,2-Dimethyl-5-decanol | Follows Markovnikov's rule, forming the more stable carbocation at C5. ucsb.edu |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | 2,2-Dimethyl-5-decanol | Markovnikov addition of water occurs without carbocation rearrangement due to the formation of a cyclic mercurinium ion. ucsb.edu |
Alkenes can also undergo addition reactions via free-radical mechanisms, which often exhibit different regioselectivity compared to their electrophilic counterparts. ucr.edu The most common example is the addition of hydrogen bromide (H-Br) in the presence of peroxides.
In this "anti-Markovnikov" addition, the reaction is initiated by the formation of a bromine radical (Br•) from the peroxide. The bromine radical adds to the double bond to form the most stable carbon-centered radical intermediate. For 4-Decene, 2,2-dimethyl-, (Z)-, the bromine radical would add to C5, placing the radical at C4 where it is stabilized by the adjacent alkyl groups, though steric hindrance from the neopentyl group could play a competing role. The resulting carbon radical then abstracts a hydrogen atom from H-Br to form the product and propagate the chain reaction. ucr.edu
Table 2: Predicted Radical Addition Reaction
| Reaction | Reagents | Expected Major Product | Mechanism Notes |
|---|---|---|---|
| Radical Addition of HBr | H-Br, ROOR (peroxide) | 4-Bromo-2,2-dimethyldecane | Proceeds via the more stable C4 radical intermediate (anti-Markovnikov addition). ucr.edu |
Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product in a single step. libretexts.org The (Z)-alkene can act as one of the components in these reactions.
One of the most well-known cycloadditions is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org However, as a simple, unactivated alkene, 4-Decene, 2,2-dimethyl-, (Z)- would be a poor dienophile and would require a highly reactive diene and likely harsh reaction conditions.
A more relevant cycloaddition is ozonolysis. In this reaction, ozone (O₃) adds across the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the ozonide to yield two carbonyl compounds. For 4-Decene, 2,2-dimethyl-, (Z)-, ozonolysis would cleave the C4=C5 double bond.
Table 3: Predicted Cycloaddition Reaction
| Reaction | Reagents | Expected Products | Mechanism Notes |
|---|---|---|---|
| Ozonolysis (Reductive Workup) | 1. O3 2. Zn/H2O or (CH3)2S | 2,2-Dimethylpropanal and Hexanal (B45976) | The C4=C5 double bond is cleaved, forming two smaller aldehyde molecules. |
Stereospecificity and Stereoselectivity in Reactions Involving (Z)-Alkenes
The cis or (Z) configuration of the starting alkene is crucial in determining the stereochemistry of the reaction products. This is because the mechanism of the reaction dictates how the new single bonds are formed relative to the plane of the original double bond. makingmolecules.com
The (Z)-isomer of 2,2-dimethyl-4-decene is thermodynamically less stable than its (E)-isomer due to steric strain between the neopentyl group and the pentyl group being on the same side of the double bond. researchgate.net This inherent strain can influence reaction rates, although the dominant factor in product stereochemistry is the reaction mechanism.
For reactions involving a concerted syn-addition (where both new bonds form on the same face of the double bond at the same time), the (Z)-isomer will yield a specific pair of enantiomers (a racemic mixture of syn-products). For reactions proceeding via anti-addition (where the two new bonds form on opposite faces), the (Z)-isomer will yield a different pair of enantiomers (a racemic mixture of anti-products). makingmolecules.com
For example, in the halogenation with Br₂, the reaction proceeds through a cyclic bromonium ion. The nucleophile (Br⁻) must attack from the face opposite the bulky bromonium ion bridge, resulting in anti-addition. Starting with the (Z)-alkene, this leads to the formation of a racemic mixture of the (4R,5S) and (4S,5R) enantiomers of 4,5-dibromo-2,2-dimethyldecane. masterorganicchemistry.commakingmolecules.com
The stereochemical outcome of a reaction is controlled by the reaction's mechanism. By choosing reagents known to favor a specific mechanism, chemists can control the stereochemistry of the product. rsc.org
Syn-Addition: Reactions like catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) and hydroboration-oxidation proceed via syn-addition. ucsb.edu For 4-Decene, 2,2-dimethyl-, (Z)-, catalytic hydrogenation would add two hydrogen atoms to the same face of the double bond, producing 2,2-dimethyldecane. Hydroboration-oxidation would result in the syn-addition of H and BH₂ across the double bond, followed by oxidation to replace the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol with syn-stereochemistry.
Anti-Addition: As mentioned, halogenation with Cl₂ or Br₂ is a classic example of anti-addition. masterorganicchemistry.com The formation of halohydrins (e.g., using Br₂ in water) also proceeds via anti-addition. makingmolecules.com
This predictable relationship between the stereochemistry of the starting (Z)-alkene and the reaction mechanism allows for the stereoselective synthesis of desired products.
Table 4: Stereochemical Control in Reactions
| Transformation | Reagents | Stereochemical Outcome | Expected Product Stereoisomers |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C | Syn-addition | 2,2-Dimethyldecane (achiral) |
| Halogenation | Br2 | Anti-addition | (4R,5S)- and (4S,5R)-4,5-Dibromo-2,2-dimethyldecane |
| Dihydroxylation (syn) | OsO4, NMO | Syn-addition | (4R,5R)- and (4S,5S)-2,2-Dimethyldecane-4,5-diol |
| Dihydroxylation (anti) | 1. RCO3H 2. H3O+ | Anti-addition (via epoxide) | (4R,5S)- and (4S,5R)-2,2-Dimethyldecane-4,5-diol |
Specific Reaction Studies Relevant to Branched Decenes
While specific studies on 4-decene, 2,2-dimethyl-, (Z)- are not extensively documented in publicly available literature, its chemical behavior can be understood through reaction mechanisms established for other branched and internal alkenes. The following sections detail key transformations relevant to this class of compounds.
The addition of halogens across the double bond of an alkene is a fundamental transformation that proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comnih.gov This intermediate can be trapped by various nucleophiles to yield a range of difunctionalized products. In the presence of dimethyl sulfoxide (B87167) (DMSO), this reaction can lead to the formation of β-haloalkoxysulfonium ions. beilstein-journals.orgresearchgate.net
A modern approach to alkene functionalization involves the electrochemical generation of halogen cations (X⁺), such as Br⁺ and I⁺. researchgate.net This method avoids the use of hazardous molecular halogens. By conducting low-temperature electrolysis in a divided cell, these highly reactive halogen cations can be generated and accumulated as "cation pools." researchgate.netmdpi.com Dimethyl sulfoxide (DMSO) is often used as a solvent and stabilizer, which coordinates with the halogen cations to enhance their stability. researchgate.net
These DMSO-stabilized cation pools are versatile reagents for alkene difunctionalization. researchgate.netresearchgate.net The reaction of an alkene with this electrochemically generated reagent leads to the formation of a β-haloalkoxysulfonium ion. beilstein-journals.orgresearchgate.net This technique provides a controlled and safer alternative to traditional halogenation methods. mdpi.comencyclopedia.pub
The reaction of an alkene with a halogen source initiates with the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comjove.com The stereochemistry of this process is specific, resulting in the anti-addition of the halogen and the nucleophile across the double bond. This occurs because the nucleophile attacks one of the carbons of the three-membered ring from the side opposite to the bulky halogen atom (backside attack). masterorganicchemistry.comyoutube.comyoutube.com
In the case of an unsymmetrical alkene like 2,2-dimethyl-4-decene, the subsequent nucleophilic attack exhibits regioselectivity. The nucleophile preferentially attacks the more substituted carbon atom of the halonium ion. jove.comyoutube.comstudents-hub.com This preference is attributed to the greater carbocation character at the more substituted carbon, which better stabilizes the partial positive charge in the transition state of the ring-opening. jove.com
When DMSO is used to trap the halonium ion, it forms a β-haloalkoxysulfonium ion. beilstein-journals.org This intermediate can then undergo further reactions depending on the base used, allowing for switchable reaction pathways to different products, such as halohydrins or epoxides, in a stereospecific manner. beilstein-journals.orgresearchgate.netscispace.com
| Alkene Reactant | Intermediate | Base | Final Product |
|---|---|---|---|
| Alkene | β-Haloalkoxysulfonium Ion | Sodium Hydroxide (NaOH) | Halohydrin |
| Alkene | β-Haloalkoxysulfonium Ion | Sodium Methoxide (NaOMe) | Epoxide |
| Alkene | β-Haloalkoxysulfonium Ion | Triethylamine (Et₃N) | α-Halocarbonyl Compound |
Hydroformylation, or the oxo process, is a crucial industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce aldehydes. osti.gov For internal and branched alkenes, a major challenge is controlling the regioselectivity to favor the desired aldehyde isomer (linear vs. branched). osti.govacs.org
The reaction is typically catalyzed by transition metal complexes, most commonly rhodium. osti.govdoi.org The choice of ligands coordinated to the metal center is critical in directing the regioselectivity. For instance, certain bidentate phosphine (B1218219) or phosphite (B83602) ligands can favor the formation of the linear aldehyde. osti.gov Conversely, specialized ligands have been developed to selectively produce branched aldehydes, which can be more valuable in fine chemical synthesis. acs.org Research has shown that a rhodium catalyst with the ligand BOBPHOS can achieve high selectivity for branched aldehydes from unbiased alkenes. acs.org Furthermore, reaction conditions such as the partial pressures of hydrogen and carbon monoxide can also influence the product distribution. doi.orgbenthamdirect.com For some catalyst systems, lowering the syngas pressure or increasing the temperature can invert the regioselectivity from branched to linear products. benthamdirect.com
| Alkene Type | Catalyst/Ligand System | Predominant Product | Reference |
|---|---|---|---|
| Terminal Alkenes | Rhodium with Bidentate Phosphine/Phosphite Ligands | Linear Aldehyde | osti.gov |
| Unbiased Alkenes | Rhodium-BOBPHOS | Branched Aldehyde | acs.org |
| Internal Alkenes | Encapsulated Rhodium Complex | Specific Branched Aldehyde | acs.org |
| Aryl Alkenes | Rhodium-Diphosphoramidite (Low Pressure/High Temp) | Linear Aldehyde | benthamdirect.com |
The dimerization and oligomerization of alkenes are processes that combine two or more monomer units to form larger molecules. mdpi.com These reactions are used to produce synthetic lubricants and other valuable chemical intermediates. mdpi.comresearchgate.net For branched alkenes like decenes, these reactions can be catalyzed by transition metal complexes (e.g., based on Zr, Ni, Ti) or acid catalysts like zeolites. mdpi.commdpi.com The resulting oligomers can have highly branched structures, which affects properties like the viscosity index. mdpi.comarabjchem.org
For many transition metal-catalyzed oligomerization and polymerization reactions, the Cossee-Arlman mechanism is the accepted pathway. mdpi.comwikipedia.org This mechanism involves two key steps that repeat to grow the polymer chain:
Alkene Coordination: The alkene monomer coordinates to a vacant site on the transition metal catalyst, which already bears an alkyl chain (the growing polymer). wikipedia.org
Migratory Insertion: The coordinated alkene then inserts into the metal-alkyl bond. This step extends the alkyl chain by the length of the monomer and creates a new vacant site on the catalyst, allowing the cycle to continue. wikipedia.org
Dimerization and Oligomerization Mechanisms
Insertion and Beta-Hydride Elimination Pathways
The transformation of (Z)-2,2-dimethyl-4-decene can proceed through fundamental organometallic steps, namely migratory insertion and beta-hydride elimination. These processes are central to many catalytic reactions, including alkene isomerization, dimerization, and hydroformylation. openochem.orgwikipedia.orgmdpi.com
The general mechanism involves two key, often reversible, steps:
Migratory Insertion : An alkene, coordinated to a metal-hydride (M-H) complex, undergoes insertion of the double bond into the M-H bond. openochem.org This forms a new metal-alkyl intermediate. For (Z)-2,2-dimethyl-4-decene, insertion can occur in two ways, leading to different regioisomeric metal-alkyl complexes. The steric bulk of the 2,2-dimethylpropyl group (a neopentyl-type group) significantly influences the regioselectivity of this insertion. nih.gov The reaction proceeds via a cis, four-centered transition state where the metal, hydride, and the two carbons of the double bond are coplanar. openochem.org
Beta-Hydride Elimination : This is the reverse of migratory insertion. libretexts.org A metal-alkyl complex with a hydrogen atom on the carbon beta to the metal can eliminate to form a metal-hydride and regenerate an alkene. wikipedia.orglibretexts.org This process requires a vacant coordination site on the metal center that is cis to the alkyl group. openochem.orgwikipedia.org The elimination of a beta-hydrogen leads to the formation of a double bond between the alpha and beta carbons. libretexts.org
In the context of (Z)-2,2-dimethyl-4-decene, a catalytic cycle for isomerization to other decene isomers can be envisioned. For instance, coordination to a metal-hydride catalyst followed by insertion would form a (2,2-dimethyl-dec-4-yl)metal complex. Subsequent beta-hydride elimination from an adjacent carbon would then yield a different isomer of 2,2-dimethyldecene. This sequence of insertion and elimination is the fundamental mechanism for double bond migration along the carbon chain. youtube.commpg.de For example, the isomerization of terminal alkenes like 1-decene (B1663960) to internal isomers is a well-documented process that proceeds through these pathways. chemrxiv.org
Isomerization Studies (E/Z Interconversion)
The interconversion between the (Z)- and (E)- isomers of 2,2-dimethyl-4-decene is a significant transformation, as the two isomers possess different steric and energetic properties. The (E)-isomer is generally the thermodynamically more stable form due to reduced steric strain between the alkyl groups on opposite sides of the double bond. nih.gov
Conditions Inducing Isomerization (e.g., Photo-irradiation, Heat, Catalysts)
The conversion of (Z)-2,2-dimethyl-4-decene to its (E)-isomer can be prompted by various external stimuli.
Catalysts : Transition metal complexes are effective catalysts for E/Z isomerization. Catalysts based on cobalt, molybdenum, palladium, and nickel have been shown to facilitate the isomerization of various alkenes. chemrxiv.orgacs.orgtemple.eduuni-regensburg.de For instance, cobalt(II) catalysts supported by bulky β-diketiminate ligands and palladium(II) hydride catalysts are known to efficiently isomerize (Z)-olefins to their more stable (E)-counterparts. acs.org Similarly, molybdenum(0) phosphine complexes, when activated by an acid co-catalyst, are competent for alkene isomerization. temple.edu These reactions can often be performed under mild conditions, sometimes at room temperature. acs.org
Photo-irradiation : Light provides the energy to overcome the rotational barrier of the double bond, leading to E/Z isomerization. This photochemical process can be achieved through direct irradiation or by using a photosensitizer. nih.govresearchgate.net Upon absorbing a photon, the molecule is promoted to an excited state where the π-bond is weaker, allowing for rotation around the carbon-carbon axis. Upon relaxation back to the ground state, both the (E) and (Z) isomers can be formed. rsc.org This process typically leads to a photostationary state (PSS), which is a specific ratio of E and Z isomers dependent on the wavelength of light used and the absorption characteristics of the isomers. nih.govd-nb.info For example, irradiating a sample with a wavelength preferentially absorbed by the (Z) isomer will shift the equilibrium towards the (E) isomer, and vice-versa. nih.gov
Heat : Thermal energy can also be sufficient to induce isomerization. However, this often requires high temperatures to surmount the significant energy barrier for rotation around the double bond. Catalytic methods are generally preferred as they allow the reaction to proceed under milder conditions. mpg.de
The following table summarizes typical conditions used for the isomerization of alkenes, which would be applicable to the interconversion of (Z)-2,2-dimethyl-4-decene.
| Method | Catalyst/Conditions | Typical Outcome | Reference |
| Catalytic | Cobalt(II) or Palladium(II) complexes | High conversion to the thermodynamically favored (E)-isomer. | acs.org |
| Catalytic | Molybdenum(0) phosphine complexes with TsOH | Generation of both (E) and (Z) isomers, with ratios depending on the specific catalyst. | temple.edu |
| Catalytic | Dual Visible-Light-Cobalt Catalysis | Controllable isomerization to thermodynamically stable isomers with high E/Z selectivity. | uni-regensburg.de |
| Photochemical | UV or Visible Light Irradiation (e.g., 365 nm, 465 nm) | Reversible interconversion, reaching a photostationary state (PSS) with a specific E/Z ratio. | nih.gov |
Mechanistic Understanding of E/Z Isomerization
The mechanisms for E/Z isomerization differ depending on the method used.
Catalytic Isomerization : In many transition metal-catalyzed systems, isomerization does not occur by direct rotation around the double bond. Instead, it can proceed via the previously discussed insertion and beta-hydride elimination pathway. A metal-hydride adds across the double bond of (Z)-2,2-dimethyl-4-decene and, after rotation around the newly formed C-C single bond, a subsequent beta-hydride elimination can regenerate the alkene as the (E)-isomer. acs.org Alternatively, some catalysts operate through a π-allyl mechanism . In this pathway, the catalyst abstracts an allylic hydrogen to form a π-allyl metal intermediate. The re-addition of the hydrogen to the opposite end of the allyl system can lead to the isomerized product. nih.govacs.org The stereochemical outcome (E vs. Z) is determined by the geometry of the π-allyl intermediate and steric factors during the re-addition step. acs.org
Photochemical Isomerization : Upon absorption of light, the molecule transitions from the ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the π-bond is effectively broken, and there is free rotation around the central C-C single bond. This twisted geometry is often referred to as the "perpendicular" or "phantom" triplet state, which can be reached via intersystem crossing. From this intermediate state, the molecule can decay back to the ground state, forming either the (Z) or (E) isomer with a certain probability, ultimately establishing the photostationary state. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on 4 Decene, 2,2 Dimethyl , Z
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is particularly effective for studying the reactivity of alkenes. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density to determine the system's energy and other properties. nih.govmdpi.com
For (Z)-2,2-dimethyl-4-decene, DFT can be used to model its reactivity in various organic reactions. The π-bond of the alkene functional group is a region of high electron density, making it susceptible to attack by electrophiles. DFT calculations can map the molecule's electrostatic potential and identify the frontier molecular orbitals (HOMO and LUMO), which are key to predicting how it will interact with other reagents. For instance, in reactions like hydroboration or cycloaddition, DFT can help predict the regioselectivity and stereoselectivity by calculating the energies of possible reaction pathways. nih.govpku.edu.cn The B3LYP functional is a commonly used method for investigating free radical addition reactions in alkenes. researchgate.net
Table 1: Common DFT Functionals for Alkene Reactivity Studies
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid GGA | Geometries, reaction energies, free radical reactions. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Main group thermochemistry, kinetics, noncovalent interactions. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good for general purpose, including thermochemistry and kinetics. |
A primary goal of computational mechanistic studies is to identify the transition state (TS) of a reaction—the highest energy point along the reaction coordinate. acs.org Locating the TS allows for the calculation of the activation energy (Ea), which is a critical parameter for determining reaction rates. Computational methods can find these first-order saddle points on the potential energy surface. acs.orgnih.gov
Once a transition state is located, the Intrinsic Reaction Coordinate (IRC) path can be calculated. acs.org This traces the minimum energy path from the transition state down to the reactants and products, providing a complete energy profile for the reaction. acs.orgyoutube.com For a reaction involving (Z)-2,2-dimethyl-4-decene, such as an electrophilic addition of HBr, computational analysis could reveal the following:
The structure of the transition state, showing the partial formation and breaking of bonds.
The activation energy barrier for the reaction.
The relative energies of intermediates, such as carbocations.
In some complex reactions, such as the hydroboration of certain alkenes, classical transition state theory may fail to accurately predict product ratios, necessitating the use of dynamic trajectory studies to understand the reaction selectivity. nih.gov
Stereochemical Conformation Analysis
The three-dimensional structure of a molecule, including its specific stereoisomers and conformers, is crucial to its properties. Computational modeling is an indispensable tool for analyzing these spatial arrangements.
The "(Z)-" designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. masterorganicchemistry.comkhanacademy.org For 4-decene, 2,2-dimethyl-, the substituents are a 2,2-dimethylpropyl (neopentyl) group and a pentyl group. The cis-arrangement of these bulky groups introduces significant steric strain.
Computational geometry optimization can predict the precise structural parameters of the molecule. To minimize steric repulsion, the molecule may adopt a distorted geometry. Key parameters that can be accurately calculated include:
C=C bond length: May be slightly elongated compared to less substituted alkenes.
Bond angles: The C-C=C and H-C=C angles may deviate from the ideal 120° of sp² hybridization to accommodate the bulky groups.
Dihedral angles: Twisting around the C=C bond is energetically costly but minor deviations can occur to relieve strain.
These thermodynamically less stable Z-alkenes are important synthetic targets, and understanding their geometry is crucial for predicting their reactivity. researchgate.netnih.gov
While the double bond is rigid, significant conformational flexibility exists due to rotation around the single bonds in the alkyl chains. The presence of the bulky neopentyl group at the C3 position and the pentyl chain at the C5 position creates a complex potential energy surface with numerous possible conformers.
A conformational analysis, typically performed by systematically rotating dihedral angles and calculating the energy of each resulting structure, can identify the lowest-energy conformers. For (Z)-2,2-dimethyl-4-decene, the key dihedral angles to consider are around the C3-C4 and C5-C6 bonds. The interactions between the neopentyl and pentyl groups will strongly influence the conformational preferences, likely favoring arrangements that minimize steric clash. Quantum chemical calculations can quantify the energy differences between these conformers. mdpi.com
Table 2: Hypothetical Relative Energies of Key Conformers of (Z)-2,2-dimethyl-4-decene
| Conformer Description (Rotation around C3-C4 and C5-C6 bonds) | Dihedral Angle (τ C2-C3-C4=C5) | Dihedral Angle (τ C4=C5-C6-C7) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Global Minimum | ~120° (Gauche) | ~180° (Anti) | 0.0 |
| Local Minimum 1 | ~120° (Gauche) | ~60° (Gauche) | +5.2 |
| Local Minimum 2 | ~-120° (Gauche) | ~180° (Anti) | +2.1 |
Note: This table is illustrative, based on general principles of steric hindrance. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters
Computational chemistry provides highly valuable methods for predicting spectroscopic data, which can be used to identify and characterize molecules. By calculating properties related to how a molecule interacts with electromagnetic radiation, spectra such as NMR and IR can be simulated.
One of the most powerful techniques is the prediction of Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is widely used with DFT to calculate the isotropic magnetic shielding constants for each nucleus. nih.govbohrium.com These calculated values can be converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). This allows for the assignment of complex spectra and can even help distinguish between different isomers or conformers. mdpi.com
For (Z)-2,2-dimethyl-4-decene, GIAO-DFT calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted spectrum would reflect the molecule's unique electronic environment, including the deshielding effect of the double bond and the specific spatial arrangement of the alkyl groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-2,2-dimethyl-4-decene
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | 0.90 (s, 9H) | 29.5 |
| C2 | - | 31.0 |
| C3 | 2.05 (d, 2H) | 45.1 |
| C4 | 5.35 (dt, 1H) | 128.5 |
| C5 | 5.40 (dt, 1H) | 132.0 |
| C6 | 2.10 (q, 2H) | 27.8 |
| C7 | 1.35 (m, 2H) | 31.7 |
| C8 | 1.30 (m, 2H) | 22.5 |
| C9 | 0.92 (t, 3H) | 14.1 |
Note: These are hypothetical values based on typical chemical shifts for similar structures. The exact values would be obtained from specific GIAO-DFT calculations. Multiplicities (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) are estimated.
Computational NMR and IR Spectroscopy
Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, providing insights that complement experimental data. For a molecule like 4-Decene, 2,2-dimethyl-, (Z)-, density functional theory (DFT) is a commonly employed method for optimizing the molecular geometry and calculating NMR and IR spectra.
A typical computational approach would involve geometry optimization of the (Z)-isomer of 2,2-dimethyl-4-decene using a functional such as B3LYP with a basis set like 6-31G(d,p). Following optimization, NMR chemical shifts (¹H and ¹³C) would be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Infrared vibrational frequencies and intensities are also computed to predict the IR spectrum. These calculations provide a theoretical representation of the molecule's spectroscopic characteristics.
Table 1: Hypothetical Computationally Predicted ¹³C and ¹H NMR Chemical Shifts for 4-Decene, 2,2-dimethyl-, (Z)-
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 14.1 | H | 0.90 |
| C2 | 22.6 | H | 1.30 |
| C3 | 31.8 | H | 2.05 |
| C4 | 129.5 | H | 5.40 |
| C5 | 130.2 | H | 5.45 |
| C6 | 27.5 | H | 2.01 |
| C7 | 44.2 | H | 1.95 |
| C8 | 31.5 | - | - |
| C9 | 29.3 | H | 0.88 |
| C10 | 29.3 | H | 0.88 |
| C11 | 29.3 | H | 0.88 |
Table 2: Hypothetical Computationally Predicted Major IR Vibrational Frequencies for 4-Decene, 2,2-dimethyl-, (Z)-
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-2960 | Strong |
| C=C stretch | 1655 | Medium |
| C-H bend (alkene, cis) | 675-730 | Strong |
Validation with Experimental Data
The accuracy of computational predictions is critically assessed by comparing them with experimental spectroscopic data. Experimental NMR and IR spectra for 4-Decene, 2,2-dimethyl-, (Z)- would be acquired under standard conditions (e.g., using CDCl₃ as a solvent for NMR).
Discrepancies between the computed and experimental values can arise from several factors, including the choice of computational method, basis set, and the influence of the solvent, which is often not explicitly modeled in gas-phase calculations. By comparing the theoretical data to the experimental data, the computational model can be validated. If significant deviations are observed, the computational methodology may be refined (e.g., by using a different functional, a larger basis set, or including a solvent model) to better reproduce the experimental results. This iterative process of comparison and refinement enhances the predictive power of the computational models.
Table 3: Hypothetical Experimental ¹³C and ¹H NMR Chemical Shifts for 4-Decene, 2,2-dimethyl-, (Z)-
| Atom | Experimental ¹³C Chemical Shift (ppm) | Attached Proton | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 14.0 | H | 0.89 |
| C2 | 22.5 | H | 1.28 |
| C3 | 31.7 | H | 2.03 |
| C4 | 129.8 | H | 5.38 |
| C5 | 130.5 | H | 5.42 |
| C6 | 27.3 | H | 1.99 |
| C7 | 44.0 | H | 1.93 |
| C8 | 31.3 | - | - |
| C9 | 29.1 | H | 0.87 |
| C10 | 29.1 | H | 0.87 |
| C11 | 29.1 | H | 0.87 |
Table 4: Hypothetical Experimental Major IR Absorption Bands for 4-Decene, 2,2-dimethyl-, (Z)-
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2855-2962 | Strong |
| C=C stretch | 1658 | Medium |
| C-H bend (alkene, cis) | 680-725 | Strong |
Advanced Analytical Spectroscopic Techniques for Characterization and Quantification
Other Chromatographic and Spectroscopic Methods (e.g., HPLC, UV-Vis)
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.com For a non-polar hydrocarbon like (Z)-2,2-dimethyl-4-decene, reversed-phase HPLC is the most suitable mode. advancechemjournal.com In this setup, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.
Due to its lack of a strong chromophore, direct detection of (Z)-2,2-dimethyl-4-decene using a standard UV detector can be challenging, especially at low concentrations. The isolated double bond in the molecule does not absorb significantly in the typical UV range (220-400 nm) used for HPLC detection. nih.gov Therefore, alternative detection methods such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for quantitative analysis. Derivatization of the alkene with a UV-active agent is another strategy to enhance detection sensitivity, though this adds complexity to the analytical procedure. nih.gov Specific HPLC methods for the direct analysis of simple, non-conjugated alkenes are not extensively reported, as Gas Chromatography (GC) is often the preferred method for such volatile and non-polar compounds.
UV-Vis Spectroscopy:
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of UV-Vis spectroscopy for the characterization of (Z)-2,2-dimethyl-4-decene is limited. The only chromophore present in the molecule is the isolated carbon-carbon double bond. matanginicollege.ac.in
Molecules with isolated alkene moieties undergo a π → π* electronic transition. uobabylon.edu.iq This transition requires high energy, corresponding to absorption in the far UV region, typically around 170-190 nm. uobabylon.edu.iqlibretexts.org This wavelength range is below the operational limit of most standard laboratory UV-Vis spectrophotometers (which usually start at 200 or 220 nm). Consequently, a meaningful UV-Vis spectrum for (Z)-2,2-dimethyl-4-decene is generally not obtainable under routine conditions. The absence of significant absorption above 200 nm can, however, be used to infer the lack of conjugated π-systems in the molecule. masterorganicchemistry.comupi.edu
| Technique | Applicability to (Z)-2,2-dimethyl-4-decene | Expected Results / Remarks |
| HPLC | Separation and quantification are feasible. | Requires non-UV detection (e.g., RI, ELSD) due to poor UV absorbance. Reversed-phase (C18 column) with a non-polar eluent would be a typical starting point. |
| UV-Vis | Limited utility for structural characterization. | No significant absorption above 200 nm. The main π → π* transition occurs in the far UV region (< 190 nm). |
Table 3: Summary of Other Chromatographic and Spectroscopic Methods for (Z)-2,2-dimethyl-4-decene. This table outlines the applicability and expected outcomes of HPLC and UV-Vis spectroscopy. advancechemjournal.comnih.govuobabylon.edu.iqlibretexts.org
Role As a Building Block in Organic Synthesis and Materials Science
Incorporation of 4-Decene, 2,2-dimethyl-, (Z)- into Larger Molecular Architectures
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a chemical transformation towards a specific stereochemical outcome. wikipedia.orgchemscene.com These auxiliaries are typically designed for easy attachment and subsequent removal after the desired stereoselective reaction is complete. wikipedia.org Common chiral auxiliaries are often derived from readily available chiral pool molecules like amino acids, terpenes, or carbohydrates and possess functional groups (e.g., hydroxyl, amine) that facilitate their temporary installation. rsc.org
A review of the scientific literature indicates that (Z)-2,2-dimethyl-4-decene is not documented for use as a chiral auxiliary precursor. Its purely hydrocarbon structure, lacking the necessary functional groups for attachment to a substrate, and the distance of the stereogenic center (the double bond) from the bulky neohexyl group make it an unsuitable candidate for typical chiral auxiliary applications. While bulky groups can be beneficial in creating a specific chiral environment, the lack of directing functional groups on the molecule itself is a significant limitation. nih.gov
The synthesis of complex natural products often involves the strategic assembly of smaller, sometimes custom-synthesized, building blocks. wpmucdn.com While structures containing gem-dimethyl groups or long alkyl chains are common in natural products, there is no published research demonstrating the use of (Z)-2,2-dimethyl-4-decene as a direct precursor or intermediate in the total synthesis of any known natural product. nih.govpku.edu.cn Syntheses that build complex molecules containing quaternary, gem-dimethyl-substituted carbons often construct this feature de novo during the synthetic sequence rather than incorporating it from a pre-made, unfunctionalized alkene. nih.govchinesechemsoc.org
Alkene Metathesis Reactions
Alkene metathesis is a powerful catalytic reaction that enables the redistribution of carbon-carbon double bonds, finding wide application in organic synthesis and polymer chemistry. wpmucdn.compearson.com The reaction can be used for cross-metathesis (exchanging fragments between two different alkenes), ring-closing metathesis (forming cyclic compounds from dienes), and polymerization. wpmucdn.comnsf.gov
The reactivity of an alkene in metathesis is highly dependent on its substitution pattern and steric hindrance. strath.ac.uk While terminal alkenes are generally the most reactive substrates, significant progress has been made in developing catalysts that can effectively engage internal and sterically hindered alkenes. researchgate.netnih.gov
Specific studies on the alkene metathesis of (Z)-2,2-dimethyl-4-decene are not reported in the literature. However, based on general principles, its participation in such reactions would present considerable challenges:
Internal Olefin: Internal alkenes are generally less reactive than terminal ones.
Z-Configuration: The cis-geometry can influence the stereochemical outcome of the metathesis reaction. Modern catalysts have been developed to provide high selectivity for either Z- or E-products. researchgate.net
Steric Hindrance: The neohexyl group adjacent to the double bond creates significant steric bulk, which can hinder the approach of the bulky metal-alkylidene catalyst, potentially slowing down or inhibiting the reaction. nih.govresearchgate.net
For (Z)-2,2-dimethyl-4-decene to be used in a cross-metathesis reaction, for instance with ethylene (B1197577) (ethenolysis), a highly active and sterically tolerant catalyst, such as a modern Grubbs or Schrock catalyst, would be required. Such a reaction could theoretically cleave the double bond to produce 1,1-dimethyl-1-butene and 1-heptene, although this specific transformation has not been documented.
Development of Novel Synthetic Routes Utilizing Branched Olefins
While there is no literature on synthetic routes that utilize (Z)-2,2-dimethyl-4-decene as a starting material, its own synthesis serves as an example of methods used to produce sterically hindered, branched olefins. The construction of a Z-alkene adjacent to a quaternary carbon center requires specific synthetic strategies. One of the most common methods for generating Z-alkenes is the Wittig reaction , particularly with non-stabilized ylides. libretexts.org
In a hypothetical synthesis of (Z)-2,2-dimethyl-4-decene via a Wittig reaction, the precursors would be hexanal (B45976) and a phosphonium (B103445) ylide derived from 1-halo-2,2-dimethylbutane. However, the reaction can be challenging with sterically hindered ketones or aldehydes, potentially leading to low yields. libretexts.orgmasterorganicchemistry.com Other modern methods for substituted alkene synthesis could also be envisioned for its construction. organic-chemistry.org The development of synthetic routes to such highly branched olefins is of interest for creating unique monomers for specialty polymers and as test substrates for new catalytic reactions. nih.gov
Applications in Polymer Chemistry (e.g., as a monomer for specialized polymers)
The polymerization of olefins is a cornerstone of the chemical industry, producing a vast range of materials. researchgate.netwikipedia.org While ethylene and propylene (B89431) are the most common monomers, the use of higher olefins, particularly branched ones, allows for the creation of specialty polymers with tailored properties. equilex.commdpi.comexxonmobilchemical.com
Direct polymerization of (Z)-2,2-dimethyl-4-decene has not been reported. The molecule presents two significant hurdles for traditional polymerization catalysts:
Internal Double Bond: Unlike terminal α-olefins, internal olefins are generally difficult to polymerize. Some older Ziegler-Natta catalyst systems can achieve polymerization by first catalyzing the isomerization of the internal olefin to a terminal one, which then polymerizes in a process known as monomer-isomerization polymerization. tandfonline.com
Steric Hindrance: The bulky neohexyl group would significantly impede the coordination and insertion of the monomer into the growing polymer chain, reducing the polymerization rate and the achievable molecular weight. nsf.govresearchgate.net
Despite these challenges, modern catalyst systems, such as "chain-walking" palladium and nickel catalysts, have been developed that can polymerize internal olefins directly. nih.govresearchgate.net These catalysts can "walk" along the carbon chain to find a suitable position for insertion, leading to polymers with unique branching structures that are distinct from those made from α-olefins.
Should a suitable catalyst be found to polymerize (Z)-2,2-dimethyl-4-decene, the resulting polymer would be expected to have properties characteristic of highly branched polyolefins:
Amorphous Structure: The extreme steric bulk and irregular structure imparted by the neohexyl group would prevent the polymer chains from packing into an ordered crystalline lattice.
Low Glass Transition Temperature (Tg): The bulky side chains would increase the free volume between polymer chains, likely resulting in a low Tg and rubbery or elastomeric properties at room temperature.
High Solubility: The amorphous nature would likely lead to good solubility in common organic solvents.
Unique Rheological Properties: Polymers derived from higher branched olefins, such as dimers of 1-decene (B1663960), are known to have excellent viscosity-temperature performance and low pour points, making them suitable as high-quality lubricant base oils. acs.orgresearchgate.net A polymer of (Z)-2,2-dimethyl-4-decene could potentially exhibit similar valuable properties.
Environmental Fate and Degradation Pathways of Branched Alkenes
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For branched alkenes, the primary abiotic degradation pathways are photodegradation and chemical oxidation by reactive species present in the atmosphere and aquatic systems.
Photodegradation encompasses chemical reactions initiated by the absorption of light. This can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light, and indirect or photosensitized degradation, where another molecule absorbs light and then transfers energy to the target compound.
Direct Photolysis : Alkenes can undergo direct photoisomerization, such as cis-trans isomerization, upon exposure to light. This process involves the excitation of the molecule from its ground state to an excited state, where rotation around the carbon-carbon double bond becomes possible. For (Z)-2,2-dimethyl-4-decene, this could lead to its conversion to the (E)-isomer. Photocyclization reactions are also possible, leading to the formation of more complex cyclic structures.
Photosensitized Degradation : In the presence of natural photosensitizers in aquatic environments, such as dissolved organic matter, indirect photodegradation can be a significant pathway. These sensitizers absorb solar radiation and produce reactive oxygen species, which can then react with and degrade the alkene.
The efficiency of photodegradation is influenced by several factors, including the light absorption properties of the alkene, the intensity and wavelength of solar radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers.
Branched alkenes are susceptible to oxidation by various reactive oxygen species (ROS) and other radicals present in the atmosphere and water. The carbon-carbon double bond is a primary site of attack for these oxidants.
Reaction with Hydroxyl Radicals (•OH) : In the atmosphere, the reaction with hydroxyl radicals is a major degradation pathway for alkenes. nih.gov This reaction can proceed via two main pathways: OH addition to the double bond or hydrogen abstraction from the alkyl chain. For most alkenes, addition of the hydroxyl radical to the double bond is the dominant pathway. researchgate.net The resulting radical adduct then reacts further, typically with molecular oxygen, initiating a series of reactions that lead to the formation of various oxygenated products such as aldehydes, ketones, and organic nitrates. researchgate.net The presence of branching can influence the rate of this reaction.
Reaction with Ozone (O₃) : Ozonolysis is another important atmospheric degradation process for alkenes. rsc.orgleeds.ac.uk Ozone reacts with the carbon-carbon double bond to form an unstable primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound (an aldehyde or a ketone). rsc.orgcopernicus.org The subsequent reactions of the Criegee intermediate can produce hydroxyl radicals and other secondary pollutants. The rate of ozonolysis is dependent on the structure of the alkene, including the degree of substitution around the double bond.
Reaction with Nitrate (B79036) Radicals (NO₃•) : During nighttime, in the absence of sunlight, the reaction with nitrate radicals can be a significant removal process for alkenes in the atmosphere. copernicus.org Similar to hydroxyl radicals, nitrate radicals can add to the double bond, leading to the formation of nitrooxy-alkyl radicals and subsequently organic nitrates and other oxidation products. nih.gov
The following table summarizes the atmospheric reaction rate constants for some representative alkenes with major atmospheric oxidants, which can provide an indication of the potential reactivity of (Z)-2,2-dimethyl-4-decene.
| Alkene | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 1-Hexene | NO₃• | 2.00 x 10⁻¹⁴ |
| 1-Octene | NO₃• | 2.35 x 10⁻¹⁴ |
| 2-Methyl-1-pentene | NO₃• | 4.38 x 10⁻¹³ |
| 1-Hexene | O₃ | 8.98 x 10⁻¹⁸ |
| 1-Octene | O₃ | 1.01 x 10⁻¹⁷ |
| 2-Methyl-1-pentene | O₃ | 1.26 x 10⁻¹⁷ |
Data sourced from a study on C6-C14 1-alkenes and 2-methyl-1-alkenes. nih.gov
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
A wide variety of microorganisms have the ability to utilize hydrocarbons, including alkenes, as a source of carbon and energy. The biodegradability of an alkene is influenced by its chemical structure, including chain length, branching, and the position of the double bond.
The degradation of branched alkenes like (Z)-2,2-dimethyl-4-decene is expected to be more challenging for microorganisms compared to their linear counterparts. The presence of the gem-dimethyl group at the 2-position can sterically hinder enzymatic attack and may lead to slower degradation rates or incomplete metabolism.
Microbial degradation of alkenes can occur under both aerobic and anaerobic conditions. Under aerobic conditions, the initial attack often involves the oxidation of the molecule. In anaerobic environments, different metabolic pathways are utilized, such as addition reactions at the double bond. For instance, some sulfate-reducing bacteria can metabolize 1-alkenes by oxidizing the double bond or by adding an organic carbon moiety. nih.gov
The microbial degradation of alkenes is mediated by a variety of enzymes. The initial step in the aerobic degradation of these compounds is often catalyzed by oxygenases.
Monooxygenases : These enzymes incorporate one atom of molecular oxygen into the substrate. Alkane monooxygenases (AlkB) are known to initiate the degradation of alkanes and can also act on alkenes, often leading to the formation of epoxides. researchgate.netfrontiersin.org The resulting epoxide can then be hydrolyzed to a diol and further metabolized. The substrate range of these enzymes can be broad, but the efficiency of oxidation can be affected by the branching of the hydrocarbon chain.
Peroxygenases : Fungal unspecific peroxygenases are another class of enzymes capable of oxidizing alkenes. mdpi.comnih.gov They utilize hydrogen peroxide to catalyze the epoxidation of the double bond. mdpi.comnih.gov This enzymatic reaction represents a green alternative for the synthesis of epoxides and is a potential pathway for the environmental degradation of alkenes. mdpi.comnih.gov
The following table provides an overview of key enzyme classes involved in the initial steps of alkene biodegradation.
| Enzyme Class | Function | Initial Product |
| Monooxygenases | Incorporation of one oxygen atom | Epoxide |
| Peroxygenases | Oxidation using H₂O₂ | Epoxide |
Environmental Monitoring and Detection in Various Matrices
The detection and quantification of branched alkenes such as (Z)-2,2-dimethyl-4-decene in environmental matrices like water, soil, and air are essential for assessing their environmental distribution and fate. Due to their volatile nature, these compounds are often analyzed as volatile organic compounds (VOCs).
A variety of analytical techniques are employed for the monitoring of VOCs. The choice of method depends on the specific compound, the environmental matrix, and the required detection limits.
Sample Preparation : For water samples, common extraction techniques include purge-and-trap and solid-phase microextraction (SPME), which are effective in concentrating volatile compounds prior to analysis. uwaterloo.ca For soil and sediment samples, headspace analysis or solvent extraction may be used. hawaii.gov
Analytical Instrumentation : Gas chromatography (GC) is the primary technique for separating volatile organic compounds. cdc.gov It is typically coupled with a mass spectrometer (MS) for identification and quantification, providing high sensitivity and selectivity. cdc.gov A flame ionization detector (FID) can also be used for quantification. cdc.gov
The table below summarizes common analytical methods for the detection of volatile hydrocarbons in environmental samples.
| Analytical Technique | Principle | Environmental Matrix | Typical Detection Limits |
| Purge-and-Trap GC-MS | Volatiles are purged from a sample with an inert gas, trapped on a sorbent, then thermally desorbed into a GC-MS system. | Water, Soil | ng/L to µg/L |
| Headspace GC-MS | The vapor phase in equilibrium with a sample in a sealed vial is injected into the GC-MS. | Water, Soil, Air | µg/L to mg/L |
| SPME-GC-MS | A fused-silica fiber coated with a stationary phase is exposed to the sample to extract analytes, which are then thermally desorbed in the GC injector. | Water, Air | ng/L to µg/L |
Continuous monitoring systems, often based on thermal desorption and gas chromatography, have been developed for on-site analysis of VOCs in both soil and groundwater, allowing for real-time assessment of contamination. nih.gov For groundwater sampling of volatile compounds, specialized pumps that minimize agitation, such as bladder pumps, are recommended to prevent the loss of analytes. solinst.com
Detection in Environmental Samples (e.g., waste products, biological emissions)
Direct detection of (Z)-2,2-dimethyl-4-decene in environmental samples is not widely documented in scientific literature. However, the presence of various volatile organic compounds (VOCs), including branched alkenes, has been confirmed in several environmental matrices, particularly in waste products and biological emissions.
Waste Products: Landfills are significant sources of a wide array of VOCs. nih.govepa.govnih.gov The decomposition of consumer and industrial waste materials can lead to the release of complex mixtures of hydrocarbons into landfill gas and leachate. nih.govsums.ac.ir While specific data for (Z)-2,2-dimethyl-4-decene is scarce, studies have identified numerous other branched and unbranched alkenes in these environments. The composition of these emissions can vary significantly depending on the type of waste, age of the landfill, and environmental conditions. nih.govresearchgate.net
Table 1: Examples of Volatile Organic Compounds Detected in Landfill Gas
| Compound Class | Example Compounds | Typical Concentration Range (µg/m³) |
| Alkenes | Ethene, Propene, Butene isomers | 1 - 100,000 |
| Branched Alkanes | Isobutane, Isopentane | 10 - 500,000 |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | 100 - 1,000,000 |
| Oxygenated Compounds | Ethanol (B145695), Acetone | 50 - 2,000,000 |
| This table presents generalized data from multiple sources on landfill gas composition and is not specific to (Z)-2,2-dimethyl-4-decene. |
Biological Emissions: Many organisms naturally produce a variety of hydrocarbons. Terpenes, a large and diverse class of organic compounds produced by plants, are structurally related to branched alkenes. foreverest.net These biogenic volatile organic compounds (BVOCs) are emitted in large quantities into the atmosphere and play a significant role in atmospheric chemistry. foreverest.netnih.gov While there is no direct evidence of (Z)-2,2-dimethyl-4-decene being a common biogenic emission, the metabolic pathways for terpene synthesis demonstrate the capability of organisms to produce complex branched alkenes. foreverest.net Agricultural crops have also been identified as sources of a suite of biogenic gas-phase organic compounds. researchgate.net
Analysis of Degradation Products
The analysis of degradation products of branched alkenes is crucial for understanding their environmental transformation pathways. The double bond in alkenes is a reactive site susceptible to attack by various oxidants and microorganisms.
Biodegradation: The biodegradation of hydrocarbons is a key process in their environmental removal. enviro.wikinih.gov However, the presence of branching in the carbon chain can significantly affect the rate and pathway of degradation. nih.govnih.gov Studies on branched alkanes and alkenes have shown that terminal branching, in particular, can inhibit microbial degradation. nih.gov Microorganisms that can degrade hydrocarbons often possess enzymes such as monooxygenases and dioxygenases that initiate the degradation process by introducing oxygen into the molecule. mdpi.comfrontiersin.org
For a branched alkene like (Z)-2,2-dimethyl-4-decene, microbial degradation would likely proceed through the oxidation of the double bond, potentially forming an epoxide, diol, or ketone. Subsequent enzymatic reactions would then cleave the carbon chain. The specific degradation products would depend on the microorganisms present and the environmental conditions. nih.govresearchgate.net The degradation of branched-chain dodecylbenzene (B1670861) sulfonates, which have a branched alkyl chain, has been shown to involve a novel degradation route for the alkyl moiety. nih.gov
Atmospheric Degradation: In the atmosphere, alkenes are primarily degraded through reactions with hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3). The reaction with •OH is often the dominant pathway in the sunlit atmosphere. csustan.edu This reaction typically involves the addition of the •OH radical to the double bond, leading to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. copernicus.org For (Z)-2,2-dimethyl-4-decene, the initial products of atmospheric oxidation would likely be a series of smaller, more oxygenated compounds.
Computational Modeling of Environmental Transformation (e.g., atmospheric chemistry mechanisms)
Computational modeling is an essential tool for predicting the environmental transformation of organic compounds for which experimental data is limited. columbia.edu These models use the chemical structure of a compound to estimate its physical-chemical properties and reactivity.
For the atmospheric transformation of (Z)-2,2-dimethyl-4-decene, models would focus on its reactions with key atmospheric oxidants. The rate constants for these reactions can be estimated using structure-activity relationships (SARs). Once the initial reaction rates are determined, the models can simulate the subsequent reactions of the resulting radical intermediates, predicting the formation of secondary pollutants such as ozone and secondary organic aerosol (SOA). nih.gov
The general mechanism for the atmospheric oxidation of a branched alkene like (Z)-2,2-dimethyl-4-decene initiated by the hydroxyl radical can be summarized as follows:
•OH Radical Addition: The •OH radical adds to one of the carbon atoms of the double bond, forming a hydroxyalkyl radical.
O2 Addition: Molecular oxygen rapidly adds to the radical, forming a hydroxyalkyl peroxy radical (RO2•).
Further Reactions: The fate of the RO2• radical depends on the concentration of nitrogen oxides (NOx). In high NOx environments, it can react with NO to form a hydroxyalkyl alkoxy radical (RO•) and NO2. In low NOx environments, it can undergo other reactions, including self-reaction.
Fragmentation and Functionalization: The alkoxy radical can undergo further reactions, including isomerization and decomposition (fragmentation), leading to the formation of a variety of stable end products, including smaller aldehydes, ketones, and carboxylic acids.
These models are crucial for assessing the potential impact of volatile organic compounds on air quality and climate. rsc.org
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of stereodefined alkenes, particularly the thermodynamically less stable Z-isomers, presents an ongoing challenge in organic chemistry. researchgate.netqs-gen.com Future research should prioritize the development of sustainable and atom-economical methods to produce (Z)-2,2-dimethyl-4-decene, moving beyond classical, less efficient reactions.
Key areas for investigation include:
Catalytic Alkyne Semi-Hydrogenation: This is an attractive route due to its simplicity and high atom economy. researchgate.net Research could focus on developing novel catalyst systems (e.g., based on earth-abundant metals) that exhibit high selectivity for the Z-isomer of 2,2-dimethyl-4-decyne, the alkyne precursor.
Direct C-H Alkenylation: Emerging methods involving the direct alkenylation of unactivated C-H bonds offer a highly atom-economical pathway to alkenes. rsc.org Future studies could explore the feasibility of cobalt-hydride or radical-based catalysis to couple a suitable C6 fragment with a neohexane derivative, targeting Z-selectivity. rsc.org
Stereoselective Olefin Metathesis: While challenging for sterically hindered alkenes, advances in catalyst design for ring-closing metathesis (RCM) and cross-metathesis could open new avenues. mdpi.comresearchgate.net Research into ruthenium or molybdenum catalysts specifically tailored for the synthesis of tetrasubstituted and sterically encumbered alkenes could be applied here. mdpi.comnih.gov
These approaches would not only provide more efficient access to (Z)-2,2-dimethyl-4-decene but also align with the principles of green chemistry by minimizing waste and energy consumption. rsc.org
Advanced Mechanistic Studies of Stereoselective Transformations
The steric hindrance imparted by the tert-butyl group in (Z)-2,2-dimethyl-4-decene is expected to significantly influence the stereochemical outcome of its reactions. Advanced mechanistic studies are crucial to understanding and predicting its behavior in stereoselective transformations.
Future research should focus on:
Addition Reactions: A thorough investigation into the facial selectivity of addition reactions (e.g., hydroboration-oxidation, epoxidation, halogenation) to the double bond is warranted. Understanding how the bulky tert-butyl group directs incoming reagents will be key to controlling the formation of new stereocenters.
Catalytic Asymmetric Reactions: The development of catalytic asymmetric hydrofunctionalization reactions (e.g., hydroamination, hydrosilylation) for this substrate would be a significant advancement. acs.orgrsc.org Mechanistic studies, including kinetic analysis and isotopic labeling, could elucidate the role of the catalyst and the substrate's steric profile in determining enantioselectivity. acs.orgacs.org
Stereospecific Synthesis Starting from Alkynes: The mechanisms of reactions starting from alkyne precursors to form stereospecific alkenes are of great interest. redalyc.org Detailed mechanistic views of such transformations, for instance, involving organometallic reagents, can provide a didactical approach for debutant students in organic synthesis and allow for the development of new synthetic methods. redalyc.orgredalyc.org
A deep understanding of these mechanisms will enable the rational design of synthetic routes to complex, stereochemically rich molecules derived from (Z)-2,2-dimethyl-4-decene. masterorganicchemistry.com
Discovery of Novel Reactivity and Functionalization Strategies
The unique electronic and steric properties of (Z)-2,2-dimethyl-4-decene may give rise to novel reactivity patterns. Research should be directed towards exploring functionalization strategies that can overcome the challenge of steric hindrance.
Potential avenues for exploration include:
C-H Functionalization: Chelation-assisted C-H functionalization has proven to be a powerful tool for the construction of multi-substituted alkenes. researchgate.net Future work could involve installing a directing group on the aliphatic chain to enable regioselective functionalization at positions that are otherwise difficult to access.
Radical-Based Transformations: Radical reactions are often less sensitive to steric hindrance than their ionic counterparts. researchgate.net Investigating radical-mediated additions and functionalizations could provide a complementary approach to traditional methods. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage functionalization of (Z)-2,2-dimethyl-4-decene would be highly valuable, allowing for the rapid generation of analogues for screening in various applications. nih.gov
The discovery of new reactions and functionalization strategies will expand the synthetic utility of this alkene and its derivatives.
Integrated Computational and Experimental Approaches for Complex Systems
The interplay between computational and experimental chemistry is a powerful paradigm for understanding and predicting chemical reactivity. rsc.org For a sterically complex molecule like (Z)-2,2-dimethyl-4-decene, this integrated approach is particularly valuable.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed stereoselectivities. acs.orgresearchgate.net This can guide the development of new catalysts and reaction conditions for transformations involving (Z)-2,2-dimethyl-4-decene. acs.org
Predictive Modeling of Reactivity: Computational models can be developed to predict the reactivity of the alkene towards a range of reagents, helping to prioritize experimental efforts.
Synergistic Studies: Combining experimental results with computational analysis can provide a detailed picture of reaction mechanisms, including the subtle interplay of steric and electronic effects that govern reactivity and selectivity. nih.gov
This synergistic approach will accelerate the pace of discovery and lead to a more profound understanding of the chemistry of (Z)-2,2-dimethyl-4-decene.
Exploration of New Applications in Specialized Chemical Fields
While the direct applications of (Z)-2,2-dimethyl-4-decene are not yet established, its structure suggests potential utility in several specialized areas. Alkenes, in general, are crucial starting materials for a wide range of products. quora.comquora.comnagwa.com
Future research could explore its potential as:
A Monomer in Polymer Chemistry: The bulky tert-butyl group could impart unique properties to polymers. Polyolefins with alkyl branching can exhibit increased flexibility and lower crystallization temperatures. wikipedia.org Investigating the polymerization of (Z)-2,2-dimethyl-4-decene could lead to new materials with tailored properties.
A Precursor for Synthetic Lubricants: Poly-alpha-olefins are widely used as synthetic lubricants. wikipedia.org The branched structure of (Z)-2,2-dimethyl-4-decene could make it a candidate for conversion into oligomers with desirable viscosity and thermal stability profiles.
A Building Block in Organic Synthesis: As a stereodefined, functionalizable platform, it could serve as a key intermediate in the synthesis of complex natural products or bioactive molecules where a specific arrangement of alkyl groups is required.
The exploration of these and other potential applications will ultimately determine the practical value of (Z)-2,2-dimethyl-4-decene in the broader chemical industry.
Q & A
Q. What are the established synthetic routes for obtaining (Z)-4-Decene, 2,2-dimethyl- with high stereoselectivity?
Methodological Answer: Stereoselective synthesis of (Z)-alkenes can be achieved via Wittig reactions using stabilized ylides or transition-metal-catalyzed cross-couplings. For example, zirconium-mediated coupling under low temperatures (0–5°C) promotes syn-addition pathways, enhancing (Z)-selectivity . Post-reaction purification using silver nitrate-impregnated silica gel chromatography effectively isolates geometric isomers, as demonstrated in analogous diene systems .
Q. How can spectroscopic techniques confirm the (Z)-configuration of 4-Decene, 2,2-dimethyl-?
Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing (Z)- and (E)-isomers. Irradiation of allylic protons in the (Z)-isomer shows NOE correlations with both methyl groups on the double bond. Gas chromatography coupled with mass spectrometry (GC-MS) can further validate purity, referencing fragmentation patterns of similar alkenes (e.g., m/z 164 base peak for C₁₂H₂₀ isomers) .
Q. What databases provide reliable thermodynamic properties (e.g., vaporization enthalpy) for this compound?
Methodological Answer: The NIST Chemistry WebBook compiles experimentally validated thermodynamic data, such as ΔvapH°, using methods like static vapor pressure measurements. For 4-Decene derivatives, extrapolation from homologous compounds (e.g., 2-Pentene, 4-methyl-, (Z)-) is recommended, with adjustments for chain length and branching . Cross-referencing with SciFinder ensures data robustness .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and computational ¹³C NMR chemical shifts?
Methodological Answer: Discrepancies often arise from solvent effects or conformational averaging. Conduct multi-solvent NMR analyses (e.g., CDCl₃, DMSO-d₆) to assess solvent-induced shifts . Validate computational models (e.g., DFT/B3LYP/6-311++G(d,p)) with implicit solvent corrections, as applied in benzodiazepine crystal studies .
Q. What computational approaches predict the reactivity of (Z)-4-Decene, 2,2-dimethyl- in Diels-Alder reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and regioselectivity. For example, Fukui indices identify electron-rich regions of the diene, while distortion/interaction analysis quantifies steric effects from the 2,2-dimethyl substituents . Benchmark against experimental cycloaddition rates of structurally similar alkenes .
Q. What strategies isolate (Z)-4-Decene, 2,2-dimethyl- from mixtures containing (E)-isomers?
Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves geometric isomers. Silver-ion chromatography exploits differential π-complexation strengths, a method validated for C₁₂ alkenes . Confirm purity via GC-MS and NOE NMR .
Q. How to design kinetic studies assessing the thermal stability of (Z)-4-Decene, 2,2-dimethyl-?
Methodological Answer: Use thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition onset temperatures. Compare with NIST-derived vaporization enthalpies (ΔvapH° ≈ 7.05 kcal/mol for analogous alkenes) to infer stability . Accelerated aging studies at elevated temperatures (e.g., 50–100°C) can model long-term storage conditions .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in synthesis?
Methodological Answer: Strict temperature control (±1°C) during coupling reactions minimizes side-product formation. Use internal standards (e.g., deuterated solvents) in NMR to ensure signal consistency. Document solvent batch variability (e.g., peroxide-free THF) to mitigate oxidation artifacts .
Q. How to resolve conflicting IR spectral data for carbonyl byproducts?
Methodological Answer: Combine attenuated total reflectance (ATR)-FTIR with computational vibrational frequency calculations (e.g., DFT). Assign peaks by comparing experimental and theoretical wavenumbers for candidate structures, adjusting for anharmonicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
